L-Hydroxyproline
Description
Properties
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-07-4 | |
| Record name | L-Proline, 4-hydroxy-, (4R)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID10883225 | |
| Record name | Hydroxyproline | |
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Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | Hydroxyproline | |
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| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
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Boiling Point |
Decomposes | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
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Solubility |
Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
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| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
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CAS No. |
618-28-0, 51-35-4 | |
| Record name | DL-Hydroxyproline | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | L-Hydroxyproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroxyproline | |
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| Record name | Hydroxyproline | |
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| Record name | L-Hydroxyproline | |
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| Record name | Hydroxyproline | |
| Source | EPA DSSTox | |
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| Record name | HYDROXYPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
274°C, 274 - 275 °C | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action
Target of Action
Hydroxyproline, a neutral heterocyclic protein amino acid, is primarily found in collagen. Collagen is one of the main building blocks of connective tissue such as skin, bone, and cartilage. Thus, the primary targets of hydroxyproline are these tissues. When these tissues are damaged, hydroxyproline plays a crucial role in their repair.
Mode of Action
Hydroxyproline is produced by the hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis. This post-translational modification takes place in the lumen of the endoplasmic reticulum. Hydroxyproline, along with proline and glycine, are the major components of collagen. They permit the sharp twisting of the collagen helix. In the canonical collagen Xaa-Yaa-Gly triad, a proline occupying the Yaa position is hydroxylated to give a Xaa-Hyp-Gly sequence. This modification of the proline residue increases the stability of the collagen triple helix.
Biochemical Pathways
In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway. Trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate. These pathways help conserve dietary and endogenously synthesized proline and arginine.
Pharmacokinetics
It is known that hydroxyproline is mostly used as a diagnostic marker of bone turnover and liver fibrosis. It is also used therapeutically in France as a combination topical gel product called Cicactive for small, superficial wounds.
Result of Action
The presence of hydroxyproline in collagen increases the stability of the collagen triple helix. This stability is crucial for the structure and function of connective tissues such as skin, bone, and cartilage. When these tissues are damaged, hydroxyproline is necessary for their repair.
Action Environment
The action of hydroxyproline can be influenced by various environmental factors. For instance, the production of hydroxyproline is a post-translational modification that takes place in the lumen of the endoplasmic reticulum. This suggests that factors affecting the endoplasmic reticulum could potentially influence the action of hydroxyproline. Additionally, the extracellular space in plants and algae contains up to 10% dry weight of hydroxyproline-rich glycoproteins, indicating that the extracellular environment can also play a role in the action of hydroxyproline.
Biochemical Analysis
Biochemical Properties
Hydroxyproline and its minor analogue trans-3-hydroxy-l-proline can scavenge reactive oxygen species and have both structural and physiological significance in animals. The formation of trans-4-hydroxy-l-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells.
Cellular Effects
These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival. Hydroxyproline has a significant impact on various types of cells and cellular processes, influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Hydroxyproline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The amino acid adjacent to the hydroxylation site tends to exert more influence than other sites on hydroxylation determination.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxyproline change over time. This includes information on Hydroxyproline’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Supplementing trans-4-hydroxy-l-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body. This suggests that the effects of Hydroxyproline vary with different dosages in animal models.
Metabolic Pathways
In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway, and trans-3-hydroxy-l-proline is degraded via the trans-3-hydroxy-l-proline dehydratase pathway to ornithine and glutamate.
Biological Activity
Hydroxyproline, a non-proteinogenic amino acid, is primarily found in collagen and plays a critical role in various biological processes. This article explores the biological activity of hydroxyproline, focusing on its metabolism, physiological roles, and implications in health and disease.
Overview of Hydroxyproline
Hydroxyproline is derived from proline through hydroxylation, a post-translational modification essential for collagen stability. It exists mainly in two isomeric forms: trans-4-hydroxy-L-proline and trans-3-hydroxy-L-proline. These forms contribute to the thermodynamic stability of collagen's triple-helical structure, influencing tissue integrity and function .
Metabolism of Hydroxyproline
Hydroxyproline metabolism is crucial for maintaining collagen homeostasis. It undergoes catabolism primarily in the liver and kidneys, where it is converted into glyoxylate and subsequently into glycine . The degradation pathway is vital due to the high turnover rate of collagen in the body.
Table 1: Hydroxyproline Catabolic Pathways
| Pathway | Enzyme | End Products |
|---|---|---|
| 4-Hydroxyproline | Mitochondrial enzymes | Glyoxylate, Glycine |
| Prolyl Hydroxylase | EGLN prolyl hydroxylases | Hydroxylated Pro residues |
Physiological Functions
Hydroxyproline plays several significant roles in biological systems:
- Collagen Synthesis : Essential for the stability and integrity of collagen fibers.
- Cellular Signaling : Involved in the regulation of hypoxia-inducible factors (HIF), which are critical for cellular responses to low oxygen levels. Hydroxylation of proline residues in HIF-1α affects its stability and activity under hypoxic conditions .
- Muscle Atrophy Prevention : Recent studies indicate that hydroxyproline-derived peptides can suppress muscle atrophy by modulating signaling pathways such as Akt/mTOR/Foxo3a .
Clinical Implications
Elevated or decreased levels of hydroxyproline have been associated with various diseases:
- Elevated Levels : Found in conditions such as graft-versus-host disease, keloids, and vitiligo. Increased urinary hydroxyproline levels can indicate enhanced collagen turnover or tissue damage .
- Decreased Levels : Associated with poor wound healing and malnutrition. Hydroxyproline levels can serve as a biomarker for assessing tissue repair processes .
Case Study: Hydroxyproline as a Biomarker
A study involving patients with odontogenic tumors demonstrated that urinary hydroxyproline levels were significantly higher compared to healthy controls. This suggests its potential utility as a biomarker for bone resorption associated with tumor activity .
Research Findings
Recent research highlights the multifaceted roles of hydroxyproline beyond its traditional understanding:
Chemical Reactions Analysis
Enzymatic Degradation Pathways
Hydroxyproline catabolism involves compartmentalized enzymes in mitochondria and peroxisomes to manage toxic intermediates like glyoxylate and H₂O₂ .
Mitochondrial Pathway
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Hydroxyproline dehydrogenase (HYPDH) oxidizes 4-hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate (P3H5C) .
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P5C reductase (PYCR1) reduces P3H5C to hydroxyproline metabolites using NAD(P)H .
Peroxisomal Pathway
-
Hydroxyproline oxidase converts hydroxyproline to Δ¹-pyrroline-4-hydroxy-2-carboxylate (PH2C), generating H₂O₂ .
| Enzyme | Reaction | Compartment |
|---|---|---|
| HYPDH | 4-Hyp + NAD⁺ → P3H5C + NADH + H⁺ | Mitochondria |
| P5C dehydrogenase | P3H5C → Glyoxylate + H₂O₂ | Peroxisomes |
| Alanine-glyoxylate aminotransferase | Converts glyoxylate to glycine (prevents oxalate accumulation) | Peroxisomes |
Radical-Mediated Catabolism in Gut Microbes
The hydroxyproline dehydratase (HypD) system in Clostridium sporogenes catalyzes the radical-based elimination of trans-4-hydroxy-L-proline to pyrroline-5-carboxylate (P5C) :
-
Radical Generation :
-
Key Active-Site Residues :
| Experimental Evidence | Findings |
|---|---|
| [2,5,5-D3]-Hyp substrate | Produced [2,4,5-D3]-proline, confirming C5→C4 H-shift |
| HypD-F340A mutant | Lost catalytic activity due to disrupted substrate binding |
Non-Enzymatic Reactions and Byproducts
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Oxidation : Hydroxyproline reacts with ROS to form carbonyl derivatives, implicated in oxidative stress .
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Glyoxylate accumulation : Defective catabolism leads to calcium oxalate nephrolithiasis in primary hyperoxaluria .
Analytical Quantification Methods
Hydroxyproline’s unique structure enables specific detection via:
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Colorimetric assays : Hydrolysis followed by chloramine-T oxidation (sensitivity: 0.006–3 µg) .
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LC-MS/MS : MRM quantification with 4.88 nmol/L sensitivity and <17% RSD .
Mechanistic Insights from Structural Studies
-
Prolyl hydroxylase : Crystal structures reveal Fe²⁺ coordinated by His/Asp residues, with 2-oxoglutarate positioned for oxidative decarboxylation .
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HypD : Aromatic residues (Phe152, Trp277) create a hydrophobic pocket, while polar residues (Ser334, Thr645) bind the carboxylate group .
Pathophysiological Implications
Comparison with Similar Compounds
Comparison with Proline
Structural and Functional Differences
| Property | Hydroxyproline | Proline |
|---|---|---|
| Chemical Formula | C₅H₉NO₃ | C₅H₉NO₂ |
| Hydroxylation | Contains a hydroxyl group at C4 | No hydroxyl group |
| Role in Proteins | Stabilizes collagen via hydrogen bonding | Induces kinks in protein structures |
| Biosynthesis | Post-translational modification of proline | Incorporated directly during translation |
Proline is a proteogenic amino acid essential for protein synthesis, while hydroxyproline is exclusive to structural proteins like collagen . Dietary proline can substitute for hydroxyproline in mitigating growth deficiencies in rats, but hydroxyproline cannot be reconverted to proline metabolically .
Metabolic Pathways
- Proline : Synthesized from glutamate via Δ¹-pyrroline-5-carboxylate (P5C) and serves as a redox buffer via the proline cycle .
- Hydroxyproline oxidase (OH-POX) generates reactive oxygen species (ROS), distinct from proline dehydrogenase (PRODH), which links proline metabolism to apoptosis .
Comparison with Allohydroxyproline
This structural difference renders allohydroxyproline biologically inactive in collagen stabilization .
Comparison with Derivatives and Analogs
Hydroxyproline Palmitamide
Unlike hydroxyproline, it lacks a role in collagen but may have industrial uses in surfactants or pharmaceuticals.
4-cis-Hydroxy-L-proline
This synthetic analog inhibits transformed cell growth by interfering with collagen metabolism . Its cis configuration disrupts hydrogen-bonding networks critical for collagen stability, unlike the natural trans isomer .
Metabolic and Functional Differences in Disease
- Cancer : Hydroxyproline degradation via OH-POX produces ROS, influencing apoptosis, while proline metabolism supports tumor growth via redox balance .
- Fibrosis : Elevated urinary hydroxyproline/creatinine ratios (0.016 ± 0.006 in males, 0.017 ± 0.003 in females) correlate with collagen degradation in systemic lupus erythematosus .
- Subarachnoid Hemorrhage (SAH): Unlike 31 other amino acids, hydroxyproline levels in cerebrospinal fluid remain unchanged post-SAH, highlighting its unique metabolic inertia .
Data Tables
Table 1: Key Chemical Properties
| Property | Hydroxyproline | Proline | Allohydroxyproline |
|---|---|---|---|
| CAS Number | 51-35-4 | 147-85-3 | 618-27-5 |
| IUPAC Name | (4R)-4-Hydroxy-L-proline | L-Proline | (4S)-4-Hydroxy-L-proline |
| Solubility (Water) | High | High | Moderate |
Table 2: Metabolic Contributions
| Pathway | Hydroxyproline | Proline |
|---|---|---|
| ROS Generation | Via OH-POX | Via PRODH |
| Collagen Turnover | Biomarker (urine, CSF) | Not involved |
| HIF-1α Regulation | Inhibits degradation | No direct role |
Preparation Methods
Racemization and Recrystallization Approach
The patent CN112851560A outlines a novel method for cis-D-hydroxyproline synthesis using trans-L-hydroxyproline as the starting material. The process involves three stages:
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Racemization : Trans-L-hydroxyproline is treated with acetic acid and n-butyraldehyde at 85–87°C for 12–15 hours, inducing epimerization.
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Cyclic Recrystallization : Mother liquor from initial recrystallization is reused with fresh trans-L-hydroxyproline for ≥6 cycles, enhancing yield through solvent recycling.
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Final Purification : Crude product is dissolved in a methanol/ethyl acetate (1.1:0.9) mixture at 80–85°C, followed by cooling to 25°C for crystallization.
Key Parameters :
This method achieves ~80% yield, outperforming traditional hydrogenation (74.7%) by eliminating hazardous H₂ gas and costly resin purification.
Comparative Analysis of Synthetic Techniques
Historically, hydroxyproline synthesis relied on hydrogenation of cis-D-hydroxyproline ethyl ester or prolonged epimerization with acetic anhydride. These methods faced limitations:
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Hydrogenation : Required Pd/C catalysts and high-pressure H₂, posing explosion risks.
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Acetic Anhydride Epimerization : 24-hour refluxes yielded ≤74.7% with extensive solvent removal steps.
The cyclic recrystallization method circumvents these issues by leveraging racemization agents (n-butyraldehyde) and solvent recycling, reducing waste and cost.
Industrial Production Considerations
Scalability hinges on optimizing solvent ratios and cycle frequency. The methanol/ethyl acetate system (0.5:1 mass ratio to crude product) ensures high purity (>99%) by selectively dissolving impurities. Industrial adoption benefits from:
Q & A
How can researchers optimize hydroxyproline detection in complex biological matrices while minimizing interference from other amino acids?
Basic Research Focus : Standard detection methods (e.g., spectrophotometry, HPLC).
Advanced Methodological Considerations :
- Sample Preprocessing : Acid hydrolysis (6M HCl, 110°C for 24h) to liberate hydroxyproline from collagen, followed by filtration to remove particulates .
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and UV detection at 550 nm post-derivatization with chloramine-T and Ehrlich’s reagent .
- Interference Mitigation : Include internal standards (e.g., norleucine) and validate recovery rates via spike-and-recovery experiments to account for matrix effects .
What experimental designs are recommended to resolve discrepancies in reported hydroxyproline content across collagen subtypes?
Basic Research Focus : Comparative analysis of collagen types I vs. III.
Advanced Methodological Considerations :
- Controlled Extraction Protocols : Standardize collagen isolation (e.g., pepsin digestion pH 2.5, 4°C) to avoid partial degradation .
- Normalization Strategies : Express hydroxyproline content relative to total collagen via hydroxyproline-to-proline ratios, accounting for tissue-specific collagen cross-linking .
- Multi-Method Validation : Cross-validate results using mass spectrometry (LC-MS/MS) and amino acid analysis to address method-specific biases .
How should researchers statistically handle variability in hydroxyproline measurements due to tissue heterogeneity?
Basic Research Focus : Descriptive statistics (mean ± SD).
Advanced Methodological Considerations :
- Nested ANOVA : Account for intra-sample variability by analyzing multiple tissue subsamples per subject .
- Mixed-Effects Models : Incorporate random effects for biological replicates and fixed effects for experimental conditions (e.g., disease state) .
- Power Analysis : Predefine sample size using pilot data (e.g., 20% variance, α=0.05) to ensure detectability of biologically relevant differences .
What ethical and methodological safeguards are critical for hydroxyproline studies involving human biospecimens?
Basic Research Focus : Informed consent and IRB approval.
Advanced Methodological Considerations :
- Biospecimen Annotation : Document storage conditions (−80°C vs. formalin-fixed) to preempt hydroxyproline degradation artifacts .
- Blinded Analysis : Implement blinding during hydroxyproline quantification to reduce observer bias .
- Data Transparency : Publish raw datasets and preprocessing scripts in repositories like Figshare to facilitate reproducibility .
How can multi-omics approaches address gaps in understanding hydroxyproline’s role in extracellular matrix remodeling?
Advanced Research Focus : Integration with transcriptomics/proteomics.
Methodological Framework :
- Transcriptomic Correlation : Pair RNA-seq data (e.g., COL1A1/COL3A1 expression) with hydroxyproline levels to identify regulatory pathways .
- Proteomic Mapping : Use tandem mass tags (TMT) to quantify collagen turnover rates and correlate with hydroxyproline degradation products .
- Systems Biology Modeling : Build kinetic models linking hydroxyproline dynamics to fibrosis progression using tools like COPASI .
What protocols ensure reproducibility in hydroxyproline assays across laboratories?
Basic Research Focus : Inter-laboratory calibration.
Advanced Methodological Considerations :
- Reference Materials : Use certified hydroxyproline standards (e.g., NIST SRM 1548) for instrument calibration .
- Standard Operating Procedures (SOPs) : Adopt protocols from the NIH Reporting Preclinical Research guidelines, including detailed hydrolysis and derivatization steps .
- Ring Trials : Participate in multi-center validation studies to harmonize assay variability thresholds (e.g., CV < 15%) .
How can conflicting data on hydroxyproline as a fibrosis biomarker be reconciled in meta-analyses?
Advanced Research Focus : Meta-regression for heterogeneity assessment.
Methodological Strategies :
- Stratified Analysis : Group studies by fibrosis etiology (e.g., hepatic vs. pulmonary) and detection method (HPLC vs. ELISA) .
- Quality Scoring : Apply Newcastle-Ottawa Scale to weight studies by methodological rigor (e.g., blinding, sample size) .
- Publication Bias Adjustment : Use funnel plots and Egger’s test to evaluate missing data from small underpowered studies .
What emerging techniques improve spatial resolution of hydroxyproline detection in tissue sections?
Advanced Research Focus : Imaging mass spectrometry (IMS).
Methodological Innovations :
- MALDI-TOF IMS : Map hydroxyproline distribution in FFPE tissues with 50 µm resolution using derivatized ionizable tags .
- Immunohistochemistry : Validate IMS data with anti-hydroxyproline antibodies (e.g., clone COL-29) and quantitative histomorphometry .
- Machine Learning : Train convolutional neural networks (CNNs) to automate hydroxyproline hotspot identification in whole-slide images .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
